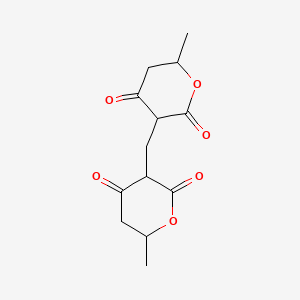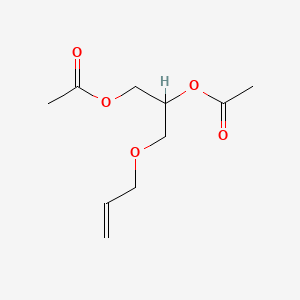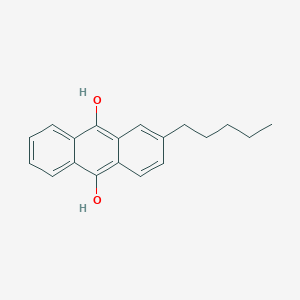
5,5'-Methylenebis(4,6-dioxo-2-methyldihydropyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) is an organic compound with the molecular formula C13H16O6. It contains 36 bonds, including 20 non-hydrogen bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 2 ketone groups (aliphatic)
Vorbereitungsmethoden
The synthesis of 5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) involves the condensation of 4,6-dihydroxy-2-methylthiopyrimidine with formaldehyde and aromatic or heterocyclic aldehydes in ethanol . The reaction conditions typically include the use of ethanol as a solvent and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential. In industry, it may be used in the production of polymers or other materials .
Wirkmechanismus
The mechanism of action of 5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ester and ketone groups may interact with enzymes or other proteins, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,5’-Methylenebis(4,6-dioxo-2-methyldihydropyran) include 5,5’-Methylenebis(4,6-dihydroxy-2-methylthiopyrimidines) and other bis-heteroarylaminomethylnaphthoquinone derivatives These compounds share structural similarities but differ in their functional groups and specific chemical properties
Eigenschaften
CAS-Nummer |
63869-94-3 |
|---|---|
Molekularformel |
C13H16O6 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
6-methyl-3-[(6-methyl-2,4-dioxooxan-3-yl)methyl]oxane-2,4-dione |
InChI |
InChI=1S/C13H16O6/c1-6-3-10(14)8(12(16)18-6)5-9-11(15)4-7(2)19-13(9)17/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
GGLDCZBRUGAUIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(C(=O)O1)CC2C(=O)CC(OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13952163.png)






![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13952201.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)piperidine-1-carboxamide](/img/structure/B13952214.png)

![3-Ethoxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13952234.png)
![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
![3-[({[5-(4-Bromophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B13952255.png)

